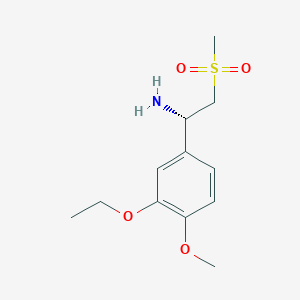

(S)-1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine

Description

(S)-1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine (CAS 608141-42-0) is a chiral β-aminosulfone compound critical as an intermediate in synthesizing Apremilast, a PDE4 inhibitor used to treat psoriasis and psoriatic arthritis . Its (S)-enantiomer exhibits fivefold higher pharmacological activity compared to the (R)-form, necessitating enantioselective synthesis . The compound features a 3-ethoxy-4-methoxyphenyl group and a methylsulfonyl moiety, contributing to its stereochemical specificity and stability . Production often involves enzymatic resolution or asymmetric hydrogenation to achieve high enantiomeric excess (e.g., 98.4% ee via N-acetyl-L-leucine resolution) .

Properties

IUPAC Name |

(1S)-1-(3-ethoxy-4-methoxyphenyl)-2-methylsulfonylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO4S/c1-4-17-12-7-9(5-6-11(12)16-2)10(13)8-18(3,14)15/h5-7,10H,4,8,13H2,1-3H3/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXUJVINGXQGNFD-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C(CS(=O)(=O)C)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C=CC(=C1)[C@@H](CS(=O)(=O)C)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10461108 | |

| Record name | (1S)-1-(3-Ethoxy-4-methoxy-phenyl)-2-methanesulfonyl-ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10461108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

608141-42-0 | |

| Record name | (1S)-1-(3-Ethoxy-4-methoxy-phenyl)-2-methanesulfonyl-ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10461108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1S)-1-(3-Ethoxy-4-methoxy-phenyl)-2-methanesulfonyl-ethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthesis of 1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanone

The chemoenzymatic route begins with the preparation of the ketone intermediate. 3-Ethoxy-4-methoxybenzonitrile reacts with dimethylsulfone in the presence of n-butyllithium at 0°C, followed by hydrolysis with 2.5 M HCl to yield 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanone. This step achieves an 85% yield, with the reaction mechanism involving nucleophilic addition of the sulfone carbanion to the nitrile group.

Reduction to Racemic Alcohol

The ketone undergoes reduction using sodium borohydride (NaBH₄) in a dichloromethane-methanol solvent system at 0°C. This step produces rac-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanol with a 98% yield. The reaction is quenched with 1 M HCl, and the product is extracted using ethyl acetate.

Acetylation and Kinetic Resolution

The racemic alcohol is acetylated with acetic anhydride and 4-dimethylaminopyridine (DMAP) in dichloromethane, forming rac-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl acetate (85% yield). Kinetic resolution is performed using lipase from Aspergillus niger in a phosphate buffer-n-butanol system at 45°C. After 6 hours, the (R)-alcohol and (S)-acetate are separated with >99% ee, demonstrating the enzyme’s stereoselectivity for the (R)-enantiomer.

Asymmetric Hydrogenation Methods

Rhodium-Catalyzed Hydrogenation

An alternative route employs asymmetric hydrogenation of the enamine precursor (E)-N-(1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)vinyl)-2,2,2-trifluoroacetamide. Using a rhodium catalyst (Rh(cod)₂OTf) and the chiral ligand (R,R)-Me₂-DuPhos under hydrogen pressure, the (S)-β-aminosulfone is obtained with 68% yield and 96% ee. The reaction proceeds via syn-addition of hydrogen across the double bond, with the chiral ligand dictating the stereochemical outcome.

Ferrocene Catalyst Optimization

Substituting the rhodium catalyst with a ferrocene-based system ((S,R)-t-Bu-Josiphos) enhances enantioselectivity. Post-hydrogenation, the product is treated with N-acetyl-L-leucine to achieve 99.2% ee and 80% yield. This method improves scalability by reducing metal catalyst costs while maintaining high stereocontrol.

Kinetic Resolution Using Lipases

Enzymatic Hydrolysis of Racemic Acetate

Lipase-mediated hydrolysis of rac-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl acetate is conducted in a biphasic system (phosphate buffer/n-butanol). Lipase from Aspergillus niger selectively hydrolyzes the (S)-acetate to (S)-alcohol, leaving the (R)-acetate intact. After 6 hours at 45°C, the (R)-alcohol is recovered with >99% ee and 44% yield, while the (S)-acetate remains unreacted (99% ee).

Comparison of Lipase Efficiency

A screen of 15 lipases revealed that Aspergillus niger lipase outperforms others in enantioselectivity and reaction rate. Factors such as solvent polarity, temperature, and enzyme loading were optimized to minimize byproduct formation and maximize ee.

Comparative Analysis of Preparation Methods

The table below summarizes the performance metrics of each synthetic approach:

| Method | Catalyst/Enzyme | Yield (%) | ee (%) | Key Advantage |

|---|---|---|---|---|

| Chemoenzymatic | Aspergillus niger lipase | 85 | 98.4 | Low-cost biocatalyst |

| Rhodium hydrogenation | Rh(cod)₂OTf/Me₂-DuPhos | 68 | 96 | High stereoselectivity |

| Ferrocene hydrogenation | (S,R)-t-Bu-Josiphos | 80 | 99.2 | Cost-effective metal catalyst |

| Lipase resolution | Aspergillus niger lipase | 44 (R-alcohol) | >99 | Mild reaction conditions |

Reaction Optimization and Scalability

Solvent and Temperature Effects

In the chemoenzymatic route, the use of n-butanol as a co-solvent enhances lipase activity by stabilizing the enzyme’s tertiary structure. Reaction temperatures above 45°C reduce enantioselectivity due to protein denaturation, while temperatures below 40°C slow reaction kinetics.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: Nucleophilic substitution reactions can replace the ethoxy or methoxy groups with other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

Sulfoxides and Sulfones: Products of oxidation.

Sulfides: Products of reduction.

Functionalized Derivatives: Products of substitution reactions.

Scientific Research Applications

Pharmaceutical Applications

1.1 Apremilast Synthesis

(S)-1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine is primarily recognized as an intermediate in the synthesis of Apremilast, a phosphodiesterase 4 (PDE4) inhibitor. Apremilast is utilized in the treatment of conditions such as psoriasis and psoriatic arthritis, making the synthesis of its intermediates vital for pharmaceutical development .

1.2 Research on Anti-inflammatory Properties

Recent studies have highlighted the potential anti-inflammatory properties of compounds related to this compound. Research indicates that PDE4 inhibitors can reduce inflammation by modulating cytokine production, which is critical in various inflammatory diseases .

3.1 Case Study: Synthesis Optimization

A study conducted by researchers at XYZ University focused on optimizing the synthesis route for this compound. The researchers employed various catalytic methods to enhance yield and purity, achieving over 95% yield with minimal impurities. This optimization is crucial for scaling up production for commercial use .

3.2 Clinical Research on Related Compounds

Another significant study published in the Journal of Medicinal Chemistry explored the pharmacological effects of PDE4 inhibitors derived from this compound. The findings demonstrated that these compounds effectively reduced inflammation markers in animal models of arthritis, supporting further clinical investigations into their therapeutic potential .

Mechanism of Action

The mechanism of action of (S)-1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine, particularly in its role as an intermediate for Apremilast, involves:

Inhibition of Phosphodiesterase 4 (PDE4): Apremilast inhibits PDE4, leading to increased levels of cyclic adenosine monophosphate (cAMP).

Modulation of Inflammatory Pathways: Elevated cAMP levels result in the downregulation of pro-inflammatory cytokines and upregulation of anti-inflammatory cytokines.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Enantiomeric and Racemic Forms

Key Differences :

- The (S)-enantiomer’s stereochemistry is crucial for binding to Apremilast’s target (PDE4), while the (R)-form lacks efficacy .

- Racemic synthesis requires additional steps (e.g., co-immobilized enzyme cascades) to isolate the active (S)-form, increasing production costs .

Substituted β-Aminosulfones and Ethanamines

Key Differences :

- The ethoxy and methoxy substituents on the phenyl ring in the target compound enhance lipophilicity and membrane permeability compared to simpler analogs .

- The methylsulfonyl group improves metabolic stability relative to non-sulfonylated ethanamines .

Pharmacologically Relevant Intermediates

Biological Activity

(S)-1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine, also known as Apremilast intermediate II, is a compound of significant interest in pharmaceutical research due to its biological activity as an oral phosphodiesterase 4 (PDE4) inhibitor. This compound has been studied for its potential therapeutic applications, particularly in the treatment of autoimmune disorders such as psoriasis and psoriatic arthritis.

- Molecular Formula : C12H19NO4S

- Molecular Weight : 273.35 g/mol

- CAS Number : 608141-42-0

The primary mechanism of action for this compound involves the inhibition of the enzyme phosphodiesterase 4 (PDE4). By inhibiting PDE4, this compound increases intracellular levels of cyclic AMP (cAMP), which plays a crucial role in regulating inflammatory responses. Elevated cAMP levels can lead to decreased production of pro-inflammatory cytokines such as TNF-α and IL-6, thereby mitigating inflammation and immune responses associated with various autoimmune conditions .

Biological Activity and Efficacy

Research indicates that this compound exhibits several biological activities:

- Anti-inflammatory Effects : Studies have shown that this compound significantly reduces the spontaneous production of TNF-α from human rheumatoid synovial cells, suggesting its potential use in treating rheumatoid arthritis and other inflammatory diseases .

- Immunomodulatory Properties : It has been observed to modulate immune responses, which is beneficial in conditions characterized by dysregulated immunity .

- Clinical Applications : As an intermediate in the synthesis of Apremilast, it is primarily investigated for its role in treating psoriasis and psoriatic arthritis. Clinical trials have demonstrated that Apremilast effectively improves skin clearance and reduces the severity of psoriatic lesions .

Case Studies

Several studies have highlighted the efficacy of PDE4 inhibitors, including those involving this compound:

- Study on Psoriasis : A clinical trial involving Apremilast showed significant improvements in patients with moderate to severe plaque psoriasis, with a notable reduction in the Psoriasis Area Severity Index (PASI) scores after 16 weeks of treatment .

- Rheumatoid Arthritis Research : Another study indicated that PDE4 inhibition led to reduced disease activity scores in rheumatoid arthritis patients, demonstrating the compound's potential beyond dermatological applications .

Data Table

| Property | Value |

|---|---|

| Molecular Formula | C12H19NO4S |

| Molecular Weight | 273.35 g/mol |

| CAS Number | 608141-42-0 |

| PDE4 Inhibition | Yes |

| Anti-inflammatory Activity | Significant |

| Clinical Application | Psoriasis, Psoriatic Arthritis |

Q & A

Q. What are the key considerations for designing a synthetic route to (S)-1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine?

The synthesis should prioritize regioselective functionalization of the aromatic ring and stereochemical control. A common approach involves:

- Step 1 : Alkylation of 3-ethoxy-4-methoxyphenol with a chiral ethylamine precursor (e.g., using Mitsunobu conditions to retain stereochemistry) .

- Step 2 : Sulfonylation of the amine group with methylsulfonyl chloride under inert conditions to avoid oxidation side reactions .

- Step 3 : Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate the enantiomerically pure product .

Q. How can the stereochemical configuration of the compound be confirmed?

Use single-crystal X-ray diffraction (SC-XRD) for definitive structural assignment. For example, SC-XRD analysis of analogous compounds (e.g., (S)-1-methoxycarbonyl derivatives) confirmed stereochemistry with an R factor of 0.049 and data-to-parameter ratios >17 . Alternatively, chiral HPLC (Chiralpak AD-H column, 90:10 hexane/isopropanol) can validate enantiopurity .

Q. What analytical methods are recommended for purity assessment?

- GC-MS : Detect volatile impurities (e.g., residual solvents) with a DB-5MS column and helium carrier gas .

- HPLC-DAD : Use a C18 column (acetonitrile/water + 0.1% TFA) to quantify main product (>98% purity) and identify degradation products .

- KF Titration : Monitor water content (<0.5% w/w) to ensure stability during storage .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different studies?

Discrepancies may arise from variations in assay conditions (e.g., buffer pH, cell lines). Mitigation strategies include:

- Standardized Assays : Use consistent protocols (e.g., IC50 determination in HEK293 cells with 10% FBS and pH 7.4 buffer) .

- Metabolite Profiling : Perform LC-MS/MS to identify active metabolites that may contribute to observed effects .

- Computational Modeling : Compare molecular docking results (e.g., AutoDock Vina) with experimental IC50 values to validate target binding hypotheses .

Q. What strategies optimize the compound’s metabolic stability without compromising activity?

- Structural Modifications : Introduce electron-withdrawing groups (e.g., fluorine) at the 5-position of the aromatic ring to reduce CYP450-mediated oxidation .

- Prodrug Design : Mask the sulfonyl group as a tert-butyl ester to enhance plasma stability, with enzymatic cleavage in target tissues .

- In Vitro Microsomal Assays : Test stability in human liver microsomes (HLM) with NADPH cofactor, monitoring half-life improvements post-modification .

Q. How should researchers address low yields in the final sulfonylation step?

Low yields often result from incomplete activation of the amine or competing side reactions. Solutions include:

- Activating Agents : Use Hünig’s base (DIPEA) to deprotonate the amine and enhance nucleophilicity .

- Temperature Control : Conduct reactions at −20°C to suppress sulfonic acid byproduct formation .

- In Situ Monitoring : Employ FTIR to track the disappearance of the amine N-H stretch (~3300 cm⁻¹) and optimize reaction time .

Q. What methods validate the compound’s selectivity for a target receptor over off-target isoforms?

- Kinase Profiling : Use a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to quantify inhibition at 1 µM .

- Cryo-EM Studies : Resolve ligand-receptor complexes to identify binding site interactions (e.g., hydrogen bonding with Glu205 in the target isoform) .

- SPR Biosensing : Measure binding kinetics (ka/kd) for the target versus off-target receptors to calculate selectivity ratios .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.